Arginyl-glycyl-aspartyl-phenylalanine

Fibrinogen Receptor Antagonism Platelet Adhesion Integrin αIIbβ3 Binding

Researchers substituting RGDS for GPIIb/IIIa blockade encounter potency deficits limiting assay sensitivity. RGDF (CAS 110697-46-6) resolves this as the most potent linear RGD peptide antagonist. • ADP-induced platelet aggregation: IC₅₀ = 8 µM (3.1× more potent than GRGDS, IC₅₀ = 25 µM) • ¹²⁵I-fibrinogen binding: IC₅₀ = 2 µM (4-5× more potent than RGDS) • Corresponds to fibrinogen Aα 95-98; essential SAR template for non-peptide GPIIb/IIIa inhibitor design Supplied with full analytical documentation. Request quote for bulk quantities.

Molecular Formula C21H31N7O7
Molecular Weight 493.5 g/mol
CAS No. 110697-46-6
Cat. No. B018920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArginyl-glycyl-aspartyl-phenylalanine
CAS110697-46-6
SynonymsArg-Gly-Asp-Phe
arginyl-glycyl-aspartyl-phenylalanine
RGDF peptide
Molecular FormulaC21H31N7O7
Molecular Weight493.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C21H31N7O7/c22-13(7-4-8-25-21(23)24)18(32)26-11-16(29)27-14(10-17(30)31)19(33)28-15(20(34)35)9-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,22H2,(H,26,32)(H,27,29)(H,28,33)(H,30,31)(H,34,35)(H4,23,24,25)/t13-,14-,15-/m0/s1
InChIKeyARNGIGOPGOEJCH-KKUMJFAQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RGDF Core Identity & Integrin-Targeting Baseline


Arginyl-glycyl-aspartyl-phenylalanine (RGDF; CAS 110697-46-6) is a synthetic linear tetrapeptide that corresponds to the Aα 95–98 sequence of human fibrinogen. It contains the canonical Arg-Gly-Asp (RGD) integrin-recognition motif and functions as a competitive antagonist of the platelet fibrinogen receptor, integrin αIIbβ3 (GPIIb/IIIa) [1]. Unlike the more commonly employed RGDS sequence, RGDF bears a C-terminal phenylalanine residue that markedly influences its receptor-binding potency and its role as the evolutionary template for non-peptide antiplatelet agents [2].

Synthetic linear tetrapeptide; corresponds to human fibrinogen Aα 95–98 sequence
Contains canonical RGD integrin-recognition motif; αIIbβ3 (GPIIb/IIIa) competitive antagonist tool
C-terminal phenylalanine supports enhanced receptor engagement context vs generic RGD analogs

RGDF vs Generic RGD Analogs: The Potency Gap


Generic substitution with closely related RGD peptides such as RGDS or GRGDS fails because the C-terminal phenylalanine residue in RGDF confers a significant, measurable increase in inhibitory potency against fibrinogen binding and platelet aggregation. Studies directly comparing linear RGD variants demonstrate that RGDF is the most potent linear sequence, with quantitative advantages that render simpler analogs insufficient for applications requiring maximal GPIIb/IIIa blockade [1][2]. Replacing RGDF with RGDS without adjusting for this potency differential results in predictable loss of pharmacological activity, making RGDF the preferred linear peptide for antiplatelet research and drug development [3].

Target (RGDF)
Common Substitute (RGDS / GRGDS)
RGDF C-terminal phenylalanine residue; reported enhanced GPIIb/IIIa binding and inhibitory potency
RGDS / GRGDS Lacks C-terminal phenylalanine; potency context may not transfer directly without concentration adjustment
Fibrinogen Aα 95–98 domain probe Corresponds to amino-terminal platelet recognition domain with reported distinct potency profile
Fibrinogen Aα 572–575 domain probe Corresponds to carboxy-terminal domain; domain specificity may shift; not interchangeable for Aα 95–98 studies
Similar product does not mean interchangeable product. C-terminal residue identity and domain origin may alter receptor-binding context. Verify potency requirements before substitution.

Quantitative Differentiation of RGDF Against Closest RGD Analogs


Fibrinogen Binding Inhibition Potency Comparison

In a direct head-to-head comparison, the RGDF tetrapeptide inhibited ¹²⁵I-fibrinogen binding to ADP-stimulated human platelets with a potency that was fourfold to fivefold greater than that of the RGDS tetrapeptide. This demonstrates that the C-terminal phenylalanine is not a passive substitution but actively enhances receptor engagement [1].

Fibrinogen binding inhibition
Head-to-head
RGDF 4–5-fold more potent than RGDS
Supports enhanced receptor engagement context vs generic RGD analog
ADP-stimulated human platelets; ¹²⁵I-fibrinogen competitive binding assay
Fibrinogen Receptor Antagonism Platelet Adhesion Integrin αIIbβ3 Binding

ADP-Induced Platelet Aggregation Inhibition Ranking

Among linear RGD peptides tested, RGDF demonstrated the highest potency in inhibiting ADP (10 µM)-induced aggregation of human gel-filtered platelets. The IC₅₀ for RGDF was 8 µM, compared to 25 µM for the glycine-extended analog GRGDS, representing a 3.1-fold potency advantage. The cyclic analog GR83895 further improved potency to 0.9 µM, but RGDF was unequivocally the most active linear peptide [1].

ADP-induced aggregation IC₅₀
Head-to-head
RGDF IC₅₀ = 8 µM vs GRGDS IC₅₀ = 25 µM (3.1-fold)
Reported higher inhibitory potency among linear RGD peptides tested
Human gel-filtered platelets; ADP 10 µM aggregation assay
Antiplatelet Aggregation Thrombosis Research RGD Peptide Potency

Template for Non-Peptide GPIIb/IIIa Antagonist Design

The RGDF tetrapeptide, and not RGDS, was selected as the lead sequence for the rational design of orally active fibrinogen receptor antagonists. The Arg-Gly dipeptide was systematically replaced with acylated aminobenzamidine surrogates, and the C-terminal Phe was substituted with various β-amino acids, yielding compounds with IC₅₀ values of approximately 50 nM in dog PRP/ADP aggregation assays and oral activity at 5 mg/kg [1]. This structural evolution is predicated on the unique pharmacophoric contribution of the phenylalanine side chain in RGDF.

Lead template selection
Supporting evidence
RGDF selected as evolutionary starting point for non-peptide GPIIb/IIIa antagonist design
Supports medicinal chemistry lead-optimization context
Qualitative selection criterion; SAR program context
Drug Design Template Peptidomimetic Development Oral Antiplatelet Agents

Natural Fibrinogen Aα Chain Receptor Domain Mapping

Structure-function mapping of human fibrinogen identified two independent platelet receptor recognition domains: the RGDF sequence at Aα 95-98 (IC₅₀ = 2 µM for ¹²⁵I-fibrinogen binding inhibition) and the RGDS sequence at Aα 572-575. Peptide RGDF alone was sufficient for inhibitory activity, whereas flanking residues attenuated potency, indicating that the RGDF domain is a constrained, high-affinity recognition site [1]. This physiological context differentiates RGDF from RGDS as a research tool for probing the amino-terminal fibrinogen–GPIIb/IIIa interaction.

Natural domain IC₅₀
Cross-study comparable
RGDF IC₅₀ = 2 µM (Aα 95–98 domain); RGDS potency ~8–10 µM inferred
Supports amino-terminal domain probe specificity for Aα 95–98 studies
ADP-treated human platelets; RGDS corresponds to distinct Aα 572–575 domain
Fibrinogen Structure-Function Platelet Receptor Domains Physiological Ligand Mapping

High-Impact Application Scenarios for RGDF Peptide


Maximal Potency Platelet Aggregation Inhibition Assays

When designing dose-response experiments for ADP-induced platelet aggregation, RGDF (IC₅₀ = 8 µM) provides a 3.1-fold greater potency than GRGDS (IC₅₀ = 25 µM), allowing researchers to use lower peptide concentrations while maintaining full GPIIb/IIIa blockade [1]. This is particularly advantageous in assays where peptide solubility or non-specific effects at high concentrations are of concern.

Fibrinogen–GPIIb/IIIa Binding Displacement Screening

RGDF's demonstrated 4–5-fold greater inhibitory potency against ¹²⁵I-fibrinogen binding compared to RGDS makes it the superior reference antagonist for competitive binding assays aimed at characterizing novel small-molecule GPIIb/IIIa inhibitors [2]. Its well-defined IC₅₀ of 2 µM in this assay format provides a reproducible benchmarking standard [3].

Medicinal Chemistry Lead Development for Oral Antiplatelet Agents

RGDF is the established evolutionary starting point for non-peptide fibrinogen receptor antagonist design, a role not fulfilled by RGDS. Procurement of RGDF is essential for laboratories conducting structure-activity relationship (SAR) studies aimed at replacing the Arg-Gly dipeptide with non-peptidic surrogates, following the validated medicinal chemistry pathway that yielded orally active leads with IC₅₀ values of approximately 50 nM [4].

Fibrinogen Aα Chain Receptor Domain Structure-Function Studies

Investigators mapping the amino-terminal platelet recognition domain of fibrinogen require RGDF (Aα 95–98) as the minimal active sequence probe. The RGDS peptide corresponds to a distinct, carboxy-terminal domain (Aα 572–575) and cannot be used interchangeably for studies focused on the Aα 95-98 region, as the two domains exhibit different potency and flanking-residue sensitivity profiles [3].

Application
Selection Property
Validation Focus
Platelet aggregation inhibition studies
Reported inhibitory potency context
Concentration-response and GPIIb/IIIa blockade endpoints
Fibrinogen–GPIIb/IIIa competitive binding studies
Reported binding-displacement potency
Competitive binding assay benchmarking
GPIIb/IIIa antagonist lead optimization
Established lead-template context
SAR and peptidomimetic design endpoints
Fibrinogen Aα chain domain mapping
Physiological domain specificity
Amino-terminal vs carboxy-terminal site discrimination
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